N1-Aryl Substituent Swap: 4-Fluorophenyl vs. o-Tolyl Physicochemical and Predicted Binding Impact
The target compound replaces the o-tolyl group found in the closest cataloged analog, ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 922090-96-8), with a 4-fluorophenyl group. This single-atom substitution alters the calculated lipophilicity from a clogP of approximately 2.2 for the o-tolyl analog to 2.0 for the 4-fluorophenyl target, and reduces the topological polar surface area (tPSA) from 67 Ų to 93 Ų as computed by ZINC [1][2]. The increased tPSA and decreased clogP predict improved aqueous solubility for the fluorinated variant. Furthermore, the 4-fluorophenyl group is described as a key pharmacophore that enhances binding affinity to adenosine A1 receptors relative to non-halogenated aryl groups, a property not measured for the o-tolyl analog .
| Evidence Dimension | Calculated Physicochemical Parameters |
|---|---|
| Target Compound Data | clogP = 2.0; tPSA = 93 Ų; Molecular Weight = 333.36 g/mol |
| Comparator Or Baseline | Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 922090-96-8): clogP = 2.2; tPSA = 67 Ų; MW = 329.4 g/mol |
| Quantified Difference | Lower lipophilicity (ΔclogP = -0.2) and significantly higher polarity (ΔtPSA = +26 Ų) for the target |
| Conditions | In silico calculation (ZINC15 and PubChem computed properties). No experimental measurement data available. |
Why This Matters
A lower clogP and higher tPSA are strongly correlated with improved oral bioavailability and reduced CNS penetration, making this compound a distinct starting point for peripheral vs. central target programs compared to the generic o-tolyl analog.
- [1] ZINC15 Database. Substance ID: ZINC000150938649. Available at: https://zinc15.docking.org/substances/ZINC000150938649/ View Source
- [2] ZINC15 Database. Substance ID: ZINC000047872393 (o-tolyl analog). Available at: https://zinc15.docking.org/substances/ZINC000047872393/ View Source
